gallium-69
Description
Structure
2D Structure
Properties
IUPAC Name |
gallium-69 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHNNYVSQQEPJS-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ga] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[69Ga] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162574 | |
| Record name | Gallium, isotope of mass 69 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.92557 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14391-02-7 | |
| Record name | Gallium, isotope of mass 69 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014391027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium, isotope of mass 69 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nuclear Structure and Dynamics of Gallium 69
Theoretical Nuclear Physics Models Applied to this compound
Theoretical nuclear physics models are indispensable for interpreting experimental data and predicting nuclear properties of isotopes like ⁶⁹Ga. These models aim to describe the complex interactions between nucleons within the nucleus. For ⁶⁹Ga, models are used to understand its energy levels, electromagnetic properties, and the distribution of single-particle strengths researchgate.netunlp.edu.ar.
The evaluation of neutron nuclear data for ⁶⁹Ga, particularly for applications in nuclear data libraries, involves theoretical calculations using statistical models. These models incorporate coupled-channel optical model parameters for neutrons, and account for pre-equilibrium and direct-reaction processes in addition to the compound process tandfonline.com.
Shell Model Calculations and Nuclear Configuration Analysis of this compound
The nuclear shell model is a fundamental theoretical framework used to describe the structure of atomic nuclei, particularly for nuclei near closed shells infn.ituv.es. In the context of ⁶⁹Ga, shell model calculations are applied to understand its energy levels, spin-parity assignments, and the configuration of its valence nucleons.
For nuclei in the gallium region, shell model calculations often consider a ⁵⁶Ni nucleus as an inert core, with valence nucleons occupying orbitals in the pf-shell space, specifically p₁/₂, f₅/₂, and p₃/₂ orbitals dergipark.org.tr. The interaction between these valence particles is described by effective two-body matrix elements (TBMEs) dergipark.org.tr.
Shell model calculations for ⁶⁹Ga have been performed to reproduce experimental data, including energy levels and spectroscopic factors researchgate.netarxiv.org. These calculations can predict the correct spin parities and energy levels of the ground state and excited states. For instance, shell model predictions for the first three states in ⁶⁹Ge (which is relevant for understanding ⁶⁹Ga through neutrino-nucleus interactions) show good agreement with experimental energies arxiv.org. The comparison of shell model predictions with experimental magnetic and quadrupole moments is crucial for validating the model and understanding the mixing between low-lying states unlp.edu.arkuleuven.be. Discrepancies between theoretical predictions and experimental observations, such as the sign inversion in quadrupole moments for some gallium isotopes, highlight the need for further theoretical developments and refined shell model calculations, potentially requiring the inclusion of more complex configurations or mixing of wave functions kuleuven.be.
Example of Shell Model Parameters (Conceptual) dergipark.org.tr:
| Parameter | Description |
| Inert Core | ⁵⁶Ni |
| Valence Orbitals | p₁/₂, f₅/₂, p₃/₂ |
| Single Particle Energies (SPEs) | Specific energy values for each valence orbital |
| Two-Body Matrix Elements (TBMEs) | Describe interactions between valence nucleons |
Shell model calculations also play a role in understanding neutrino-nucleus scattering reactions involving ⁶⁹Ga, such as νe + ⁶⁹Ga(3/2⁻)g.s. → ⁶⁹Ge(Jπ) + e⁻. These calculations help estimate cross-sections and provide insights into the nuclear wave functions involved arxiv.org.
Advanced Spectroscopic Characterization of Gallium 69 Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy of Gallium-69 and Gallium-71 (B576915)
Gallium possesses two NMR-active nuclei, ⁶⁹Ga and ⁷¹Ga, both with a nuclear spin of I = 3/2 huji.ac.ilchemrxiv.org. These nuclei are quadrupolar, meaning they possess a nuclear electric quadrupole moment that interacts with the electric field gradient (EFG) at the nucleus. This quadrupolar interaction is often the dominant source of line broadening in solid-state NMR spectra, leading to poor sensitivity and low resolution, especially for ⁶⁹Ga due to its larger quadrupolar moment compared to ⁷¹Ga chemrxiv.orgrsc.orgrsc.org. Despite these challenges, modern solid-state NMR techniques have enabled successful acquisition and interpretation of both ⁶⁹Ga and ⁷¹Ga NMR spectra, making them valuable tools for structural analysis ualberta.ca.
Methodological Developments in Solid-State this compound NMR
Significant technological and methodological advancements have enhanced the accessibility and utility of solid-state NMR for quadrupolar nuclei like ⁶⁹Ga rsc.orgnsf.gov. These developments include improvements in hardware, pulse sequences, and computational methods such as first-principles calculations and spectral simulations rsc.orgarxiv.org.
High-Resolution this compound Magic Angle Spinning (MAS) NMR and Quadrupolar Interactions
Magic Angle Spinning (MAS) is a fundamental technique in solid-state NMR that significantly improves spectral resolution by averaging anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings arxiv.orgaip.orgnih.gov. For half-integer quadrupolar nuclei like ⁶⁹Ga, MAS effectively removes the first-order quadrupolar interaction, which can be very large (up to several megahertz) aip.org. However, a broadening from the anisotropic second-order quadrupolar interaction (QI) remains even under MAS rsc.orgresearchgate.net. This residual broadening, typically on the order of several kilohertz, still presents challenges for obtaining high-resolution spectra aip.org.
To further address this, techniques like Multiple-Quantum Magic-Angle Spinning (MQMAS) and Satellite-Transition Magic-Angle Spinning (STMAS) have been developed. These two-dimensional coherence transfer methods aim to regain isotropic resolution by refocusing the fourth-rank anisotropy, allowing for the detection of crystallographically distinct sites rsc.orgaip.orgresearchgate.net. For instance, MQMAS studies have been shown to be feasible for systems with quadrupolar coupling constants up to 7 MHz, provided high radio-frequency field strengths and spinning speeds are achieved researchgate.net. Ultrafast MAS frequencies, up to 160 kHz with commercial probes, can also be employed to obtain increasingly broadened spectra, which can be advantageous in certain analyses rsc.org.
Determination of Electric Field Gradient (EFG) and Chemical Shift Anisotropy (CSA) Tensors for this compound Sites
The quadrupolar interaction is described by the Electric Field Gradient (EFG) tensor, while the Chemical Shift Anisotropy (CSA) tensor describes the orientationally dependent electronic shielding arxiv.orgepj-conferences.orgresearchgate.net. Accurate determination of these tensors from experimental ⁶⁹Ga NMR data provides crucial information about the local symmetry and electronic environment around the gallium nucleus ualberta.caarxiv.orgpsu.edu.
Experimental solid-state ⁶⁹Ga and ⁷¹Ga NMR studies, often complemented by density functional theory (DFT) calculations using methods like CASTEP and GIPAW, allow for the determination of EFG and CSA tensor parameters ualberta.caarxiv.orgpsu.edu. These calculations have shown excellent agreement with experimentally determined values, reproducing quadrupolar coupling constants (Cq) to within 7% in some cases psu.edu. The magnitude of Cq is directly related to the symmetry at the nuclear site; spherically symmetric sites exhibit small or vanishing Cq, while distorted, non-spherically symmetric sites show large Cq values researchgate.netrsc.org. The EFG tensor distribution can be analyzed using models like the Czjzek model or Gaussian Isotropic Model (GIM), which provide analytical frameworks for interpreting MAS NMR lineshapes of quadrupolar nuclei in disordered solids arxiv.org.
Utilization of Advanced Techniques for this compound Wideline NMR Spectroscopy
For nuclei with large quadrupolar interactions, such as ⁶⁹Ga, the central transition NMR spectrum can be several megahertz broad, necessitating the use of wideline solid-state NMR techniques rsc.orgpsu.eduresearchgate.net. Advanced techniques are crucial for acquiring and interpreting these broad spectra, which often suffer from poor sensitivity and low resolution rsc.org.
One such advanced technique is the Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) pulse sequence, which has found widespread application for acquiring solid-state NMR spectra of quadrupolar nuclei, including ⁶⁹Ga and ⁷¹Ga rsc.orgrsc.orgresearchgate.net. QCPMG enhances sensitivity by acquiring multiple echoes, allowing for the reconstruction of broad powder patterns rsc.orgresearchgate.net. Frequency-stepped indirect detection experiments have also been developed to accelerate the acquisition of wideline solid-state NMR spectra for spin 3/2 nuclei rsc.org. Furthermore, the use of WURST (wideline, uniform rate, smooth truncation) pulses enables broadband excitation and refocusing, crucial for covering the large spectral widths encountered in ⁶⁹Ga wideline NMR rsc.orgresearchgate.net. These methods, often combined with high magnetic fields, significantly improve the ability to study challenging ⁶⁹Ga systems rsc.orgrsc.org.
This compound NMR Applications in Inorganic and Materials Chemistry
Solid-state NMR, including ⁶⁹Ga NMR, is a powerful, element-specific, and non-destructive tool for elucidating local chemical structures in a wide range of inorganic materials, including composite materials, disordered systems, and interfacial structures acs.orgdiva-portal.org. It complements other characterization techniques like X-ray diffraction by providing atomic-level structural information, especially in non-crystalline or amorphous phases where traditional methods may fall short acs.orgresearchgate.net.
Studies of Gallium-Oxygen Coordination Environments via this compound NMR
⁶⁹Ga and ⁷¹Ga solid-state NMR are particularly effective for probing the local coordination environment of gallium, especially in gallium-oxygen compounds ualberta.caresearchgate.netacs.org. The chemical shift and quadrupolar parameters derived from ⁶⁹Ga NMR spectra are highly sensitive to the coordination number and distortion of the gallium site rsc.orgchemrxiv.org.
For example, studies on six-coordinate gallium-oxygen compounds, such as Ga(acac)₃, Ga(thd)₃, Ga(trop)₃, and (NH₄)₃[Ga(cit)₂]·4H₂O, have successfully determined EFG and CSA tensor parameters for both ⁶⁹Ga and ⁷¹Ga sites ualberta.ca. In a study of the nanoscale inorganic cluster Ga₁₃(μ₃-OH)₆(μ₂-OH)₁₈(H₂O)₂₄₁₅ (termed Ga₁₃), ⁶⁹Ga and ⁷¹Ga NMR revealed three types of six-coordinate gallium sites, which were best represented as distorted octahedra with a wide range of distinct quadrupolar couplings and asymmetry parameters researchgate.netacs.org. This information is crucial for understanding the local coordination environment of gallium in related gallium-oxide films researchgate.netacs.org.
Furthermore, ⁶⁹Ga/⁷¹Ga NMR has been instrumental in distinguishing between tetrahedrally and octahedrally coordinated gallium atoms in materials like zeolitic gallosilicates and Ga-MCM-41 solids chemrxiv.org. Tetrahedrally coordinated Ga typically exhibits an isotropic chemical shift around +200 ppm, while six-coordinate Ga falls within the 0-50 ppm range rsc.orgchemrxiv.org. A large quadrupolar coupling constant (Cq) for ⁶⁹Ga is indicative of a highly distorted six-coordinate environment, often arising from bonding to multiple types of ligands, such as bridging hydroxyl and acetate (B1210297) ligands rsc.org. Recent work has also utilized ⁶⁹Ga/⁷¹Ga J-resolved MAS NMR to identify tricoordinated surface Ga as the active site for H₂ activation and Ga-H stabilization on α-Ga₂O₃ nanoparticles, by extracting the Cq values of the H-connected gallium nuclei acs.org.
Table 1: Properties of this compound (⁶⁹Ga) and Gallium-71 (⁷¹Ga) NMR Active Nuclei
| Property | This compound (⁶⁹Ga) | Gallium-71 (⁷¹Ga) |
| Nuclear Spin (I) | 3/2 | 3/2 |
| Natural Abundance | 60.108% | 39.892% |
| Chemical Shift Range (approx.) | 1436 ppm | 1436 ppm |
| Relative Sensitivity (to ¹H) | 0.0419 | 0.0827 |
| Linewidth of Reference | 1002 Hz | 290 Hz |
| Quadrupolar Moment | Larger | Smaller |
| Preferred for routine studies | No (unless enriched) | Yes |
Note: Data derived from huji.ac.il.
Table 2: Representative ⁶⁹Ga NMR Parameters for Gallium Coordination Environments
| Coordination Environment | Isotropic Chemical Shift (δiso, ppm) | Quadrupolar Coupling Constant (Cq, MHz) | Asymmetry Parameter (ηQ) | Reference |
| 6-coordinate (distorted octahedra) | 0-50 | Wide range (e.g., 16.9 MHz for ⁷¹Ga in distorted 6-coordinate) | Wide range | ualberta.carsc.orgresearchgate.net |
| 4-coordinate (tetrahedral) | ~+200 | Smaller (e.g., in zeolitic gallosilicates) | Variable | chemrxiv.orgrsc.orgchemrxiv.org |
| Tricoordinated surface Ga (α-Ga₂O₃) | Not specified, but Cq extracted from J-resolved NMR | Extracted from H-connected ⁶⁹Ga/⁷¹Ga nuclei | Not specified | acs.org |
Note: Values are approximate and can vary significantly based on the specific compound and local environment.
This compound NMR of Intermetallic Compounds and Amorphous Solids (e.g., chalcogenide glasses, gallides)
Solid-state Ga NMR spectroscopy is a powerful tool for probing the local atomic arrangements and electronic structures in intermetallic compounds and amorphous solids. The quadrupolar nature of Ga (I = 3/2) means that its NMR spectra are highly sensitive to the local electric field gradient (EFG) at the gallium nucleus, providing detailed information about coordination geometry and bonding. chemrxiv.orgchemrxiv.orgosti.gov
In intermetallic compounds , Ga NMR has been employed to study the local atomic environments in binary gallides. For example, studies on digallides of calcium (CaGa), strontium (SrGa), and barium (BaGa) have revealed insights into their chemical bonding, with analyses of electron localization functions (ELF) showing honeycomb-like Ga nets as prominent structural features. mpg.de In actinide-gallium intermetallics, such as NpCoGa and PuRhGa, Ga NMR and Nuclear Quadrupole Resonance (NQR) studies have provided information on transferred hyperfine constants and nuclear quadrupolar parameters, highlighting anisotropic hyperfine couplings related to hybridization effects between actinide 5f and gallium 4p bands. jps.jp For instance, in PuRhGa, the temperature dependence of quadrupolar frequency (Q) and asymmetry parameter (η) for the Ga(2) site has been determined, offering insights into the electronic properties. jps.jp
| Compound | Site | Hyperfine Coupling Constant (A) for $^{69}$Ga (kOe/μB) | Quadrupolar Frequency (Q) (MHz) | Asymmetry Parameter (η) |
|---|---|---|---|---|
| UFeGa$_5$ | Ga(1) | 54 | - | - |
| UFeGa$_5$ | Ga(2) | 14 | - | - |
| UCoGa$_5$ | Ga(1) | 33 | - | - |
| UCoGa$_5$ | Ga(2) | 20 | - | - |
| UNiGa$_5$ | Ga(1) | 55 | - | - |
| UNiGa$_5$ | Ga(2) | 13 | - | - |
| UPtGa$_5$ | Ga(1) | 42 | - | - |
| UPtGa$_5$ | Ga(2) | 10 | - | - |
| NpFeGa$_5$ | Ga(1) | 57 | - | - |
| NpFeGa$_5$ | Ga(2) | 30 | - | - |
| NpCoGa$_5$ | Ga(1) | 71 | - | - |
| NpCoGa$_5$ | Ga(2) | 25 | - | - |
| PuRhGa$_5$ | Ga(2) | 21 | Variable with T | Variable with T |
| Mo$4$Ga${20}$Sb | Ga1 | - | - | - |
| RuGa$_3$ | Ga' | - | Anomalously low EFG | - |
| RuGa$_3$ | Ga'' | - | Anomalously low EFG | - |
In amorphous solids , such as chalcogenide glasses, Ga NMR is challenging due to significant second-order quadrupole broadening, which can lead to unresolved spectra. researchgate.net However, with high magnetic field strengths and techniques like Magic Angle Spinning (MAS) NMR, it is possible to obtain sufficient resolution to identify different gallium coordination numbers, including four-coordinate (Ga(IV)), five-coordinate (Ga(V)), and six-coordinate (Ga(VI)) sites. mdpi.com Studies on chalcogenide glasses have revealed unusual line shapes in Ga NMR spectra, attributed to preferential local symmetry around gallium atoms due to the covalent character of their chemical bonds. researchgate.net For instance, in gallium borate (B1201080) glasses, Ga NMR has been used to determine quadrupole coupling parameters and structural aspects. osti.gov
Characterization of Gallium-Nitrogen Bonded Systems and Related Precursors with this compound NMR
Ga NMR spectroscopy plays a crucial role in characterizing gallium-nitrogen (Ga-N) bonded systems, particularly in the context of gallium nitride (GaN) and its precursors. The technique helps in understanding the coordination environment of gallium and the structural evolution during synthesis. researchgate.net
Solid-state Ga and Ga NMR have been utilized to investigate nanocrystalline GaN powders, revealing electronic disorder through broad distributions of local metallic properties (Knight shifts) that are spatially correlated on a subnanometer scale. researchgate.net Studies have shown that the conversion of gallium oxyhydroxide (GaOOH·xHO) or gallium(III) nitrate (B79036) to GaN under ammonia (B1221849) flow can be monitored by Ga MAS NMR, indicating intermediate phases like amorphous gallium oxynitride (GaON). researchgate.net While Ga is often preferred due to its higher sensitivity and narrower signals, Ga NMR can still provide valuable information, especially in studies involving isotopic enrichment. huji.ac.il For example, the synthesis of GaN from gallium arsenide (GaAs) has been characterized by Ga MAS NMR, revealing the presence of different GaN phases and nitrogen deficiency at high reaction temperatures. researchgate.net
Investigations of Gallium Analogue Zeolites and Framework Materials using this compound NMR
Ga NMR spectroscopy is instrumental in investigating gallium analogue zeolites and framework materials, providing insights into the coordination and distribution of gallium within these porous structures. chemrxiv.orgillinois.eduacs.org
In crystalline zeolitic gallosilicates and Ga-MCM-41 solids, solid-state Ga NMR has been used to detect and distinguish the contributions related to tetrahedrally and octahedrally coordinated gallium atoms. chemrxiv.org Although challenging due to quadrupolar broadening, high magnetic fields and MAS frequencies have enabled the measurement of Ga NMR spectra in these materials. chemrxiv.org For gallium analogue zeolites, such as Na-X, Na-Y, Na-sodalite, and Na-natrolite, both Ga and Ga NMR have been used to deduce nuclear quadrupole coupling constants (eqQ/h) and true isotropic chemical shifts for tetrahedral Ga(OSi) sites. The eqQ/h values for Ga in these zeolites are typically in the range of 1.9-2.7 MHz, with isotropic chemical shifts ranging from 171-186 ppm downfield from an external standard of 1 M Ga(NO). illinois.edu
This compound NMR of Gallium Trihalides and Related Adducts
Ga NMR spectroscopy is employed to characterize gallium trihalides and their adducts, providing structural and bonding information. While specific detailed data for Ga NMR of gallium trihalides is less prevalent in the provided search results, the general applicability of gallium NMR to such systems is noted. pascal-man.com For instance, investigations of 1:1 adducts of gallium trihalides with triarylphosphines have been conducted using solid-state Ga and P NMR spectroscopy. pascal-man.com Solution NMR studies of gallium halides like Ga(NH)F, [Ga(NH)]Br·NH, and [Ga(NH)]I·NH in liquid ammonia have shown Ga NMR signals around 74 ppm, indicating a common, highly symmetrical gallium-containing species. d-nb.info The quadrupolar nature of Ga can lead to rapid relaxation if there is a small electric field gradient, affecting signal detectability. d-nb.info
This compound NMR Studies in Oxide Ion Conducting Ceramics
Ga NMR contributes to understanding the local environment and dynamics of gallium in oxide ion conducting ceramics. These materials are important for applications such as solid electrolytes. pascal-man.compascal-man.com
In oxide ion conducting LaSrGaMgO ceramics, Ga, Mg, and O NMR studies have been performed to investigate vacancy ordering and oxygen dynamics. pascal-man.compascal-man.com While the primary focus in some studies is on Ga due to its higher sensitivity, the principles and insights gained are relevant for Ga as well. For example, in the melilite-structured LaSrGaO, Ga MAS NMR spectra display complex line shapes that can be predicted by computational models, enabling the identification of distinct gallium coordination environments, including five-coordinate Ga centers that contribute to framework flexibility and elevated oxide ion conductivity. nih.govacs.org High-temperature Ga MAS NMR experiments show coalescence of resonances, providing evidence of the conduction mechanism. nih.govacs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound-Containing Defects
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for characterizing defects containing Ga, particularly those with unpaired electron spins that interact with the nuclear spin of Ga (I = 3/2). aip.orgresearchgate.net
In -GaO, a wide-bandgap semiconductor, EPR studies have identified various gallium vacancy-related defects. For instance, an EPR center labeled IR1, observed in unintentionally doped n-type -GaO after annealing in oxygen ambient or electron irradiation, exhibits a hyperfine (hf) structure due to the interaction between the electron spin (S = 1/2) and the nuclear spins of two equivalent gallium atoms. aip.orgresearchgate.net The hyperfine splitting for Ga in the IR1 center is approximately 29 G, with a rather isotropic variation between ~28.6 G and ~29.1 G. aip.orgresearchgate.netdiva-portal.org This IR1 defect has been assigned to the double negative charge state of either the isolated Ga vacancy at the tetrahedral site (V) or the V-Ga-V complex. aip.orgresearchgate.net
Another EPR center (EPR1) observed in high-energy particle irradiated -GaO single crystals is characterized by a quasi-isotropic hyperfine interaction with two equivalent Ga neighbors of 14 G for Ga. researchgate.net Similarly, the doubly ionized gallium vacancy (V) in -GaO exhibits a resolved hyperfine structure due to equal and nearly isotropic interactions with Ga and Ga nuclei at two Ga sites, with hyperfine parameters of 1.28 mT for Ga when the magnetic field is along the 'a' direction. aip.org The unpaired spin in V is localized on a threefold-coordinated oxygen ion adjacent to a gallium vacancy. aip.org
The gallium trimer (Ga) trapped in an adamantane (B196018) matrix at 77 K has been examined by EPR, showing three magnetically equivalent Ga nuclei. Simulation of the powder spectrum yielded hyperfine coupling constants of a=240 3 MHz and a=120 10 MHz. aip.org
Hyperfine Interaction Analysis of Paramagnetic Centers with this compound Nuclei
Hyperfine interaction analysis is critical for understanding the distribution of unpaired electron spin density in paramagnetic centers containing Ga nuclei. The hyperfine splitting observed in EPR spectra directly reflects this interaction. aip.orgresearchgate.netoup.comosti.gov
For the IR1 center in -GaO, the hyperfine splitting for Ga is approximately 29 G (2.9 mT). The ratio of hyperfine splitting between Ga and Ga (A(Ga)/A(Ga) = 36.55/28.78 1.26998) is in excellent agreement with the ratio of their magnetic moments (Ga)/Ga) = 2.56227/2.01659 1.27060), confirming the assignment to gallium nuclei. aip.orgdiva-portal.org This isotropic hyperfine splitting suggests that the unpaired electron spin interacts with two equivalent Ga atoms. aip.orgresearchgate.net
In the radical GaH, the isotropic X-band EPR spectrum shows hyperfine coupling to Ga. The isotropic hyperfine coupling constant A(Ga) is 420.2 G. The atomic hyperfine interaction for 100% population of the Ga 4s orbital (A) for Ga is 4073 x 10 cm, which is equivalent to 4350 G. The experimental value of 420.2 G implies a 4s spin density of approximately 10% in GaH. oup.com
Neutral acceptors at Ga sites in -GaO also exhibit resolved hyperfine structure from interactions of the unpaired spin with neighboring Ga and Ga nuclei. The nearly isotropic and relatively small hyperfine values suggest that slightly less than 2% of the unpaired spin is in the 4s and 4p orbitals on the adjacent Ga(1) and Ga(2) ions. osti.gov
| Compound/Defect | Spectroscopic Technique | Hyperfine Coupling Constant (A) for $^{69}$Ga | g-values (principal) | Notes |
|---|---|---|---|---|
| IR1 center in $\beta$-Ga$_2$O$_3$ | EPR | $\approx$ 29 G ($\approx$ 2.9 mT), isotropic (28.6 - 29.1 G) aip.orgdiva-portal.org | g${xx}$ = 2.0160, g${yy}$ = 2.0386, g${zz}$ = 2.0029[ aip.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5r--dbZytBWIyEi7TXarmxKgfsBlf6LVR3zAbJi8LOTtXRGNTjZ4HgLD9UBojZj3G7fMwpMCkkdD9Tem25kfTfbYLNcDxzH0TjX25tZBSXEeaN3HxXMIuGTHv-l0r0LdxV5bG_qKt3gFC-w5NqZVuc92nFFSgnubfBpDVwWkAUZ_rFYdbAX-LeUSDCusDrmRxrgNcWDNQ5e0j0cs896RYCNN)] researchgate.net | Interaction with two equivalent Ga atoms. Assigned to V$^{2-}{Ga(I)}$ or V${Ga(I)}$-Ga${ib}$-V${Ga(I)}$ complex. aip.orgresearchgate.net |
| GaH$_3^{\cdot}$ radical | X-band EPR | A($^{69}$Ga)$_{iso}$ = 420.2 G oup.com | g = 2.0055 oup.com | Implies $\approx$ 10% 4s spin density. oup.com |
| EPR1 center in $\beta$-Ga$_2$O$_3$ | EPR | 14 G (quasi-isotropic) researchgate.net | g$b$ = 2.0313, g$_c$ = 2.0079, g${a*}$ = 2.0025 researchgate.net | Interaction with two equivalent Ga neighbors. researchgate.net |
| V$_{Ga}^{2-}$ in $\beta$-Ga$_2$O$_3$ | EPR | 1.28 mT (for B along 'a' direction) aip.org | 2.0034, 2.0097, 2.0322 aip.org | Interaction with two Ga sites; unpaired spin on threefold-coordinated oxygen. aip.org |
| $^{69}$Ga$_3$ cluster | EPR | $|$a${\perp}(^{69})|$=240 $\pm$ 3 MHz, $|$a${\parallel}(^{69})|$=120 $\pm$ 10 MHz aip.org | g${\perp}$=1.9651 $\pm$ 0.002, g${\parallel}$=1.9568 $\pm$ 0.0025 aip.org | Three magnetically equivalent $^{69}$Ga nuclei. aip.org |
| Neutral acceptors at Ga sites in $\beta$-Ga$_2$O$_3$ | EPR | Nearly isotropic, relatively small osti.gov | Slightly > 2.0023 osti.gov | Suggests < 2% unpaired spin in 4s and 4p orbitals on adjacent Ga ions. osti.gov |
EPR Studies of Gallium Vacancies and Associated Defects in Gallium Oxides
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for investigating defects and paramagnetic centers in materials like gallium oxide (-GaO). aip.orguab.edu -GaO is an ultra-wide bandgap semiconductor with significant potential for high-power electronics. aip.orgnsf.gov Understanding its defect physics is crucial for optimizing device performance. aip.orgaip.org
EPR studies have identified various gallium vacancy-related defects in -GaO. These defects are often characterized by their electron spin (S) and hyperfine (hf) interactions with the nuclear spins of neighboring gallium atoms. aip.orgaip.org The presence of two stable gallium isotopes, Ga and Ga, both with nuclear spin I = 3/2 and different nuclear magnetic moments, leads to characteristic hyperfine patterns in EPR spectra. aip.orgitn.pt
For instance, proton irradiation of -GaO can lead to the formation of two paramagnetic defects, EPR1 and EPR2, both with S = 1/2. itn.pt The EPR1 center exhibits a quasi-isotropic superhyperfine interaction with two equivalent Ga neighbors, with a hyperfine splitting of approximately 14 G for Ga. researchgate.net The EPR2 center, observed after photoexcitation, also shows superhyperfine interaction with two equivalent Ga atoms, with a hyperfine splitting of about 10 G. researchgate.net
Another EPR center, labeled IR1, observed in n-type -GaO after high-temperature annealing in oxygen ambient or electron irradiation, also shows a hyperfine structure from interaction with two equivalent Ga atoms. aip.orgdiva-portal.org The hyperfine splitting for Ga in the IR1 center is approximately 29 G, which is isotropic. aip.orgaip.org This center has been assigned to the doubly negatively charged state of either an isolated gallium vacancy at the tetrahedral site (V) or a V-Ga-V complex. aip.orgdiva-portal.org
Neutron irradiation has also been shown to induce gallium vacancies in -GaO. aip.org Doubly ionized gallium vacancies (V) with S = 1/2 exhibit a resolved hyperfine structure due to equal and nearly isotropic interactions with the Ga nuclei at two gallium sites. aip.org The hyperfine parameters for Ga are reported as 1.28 mT (approximately 12.8 G) when the magnetic field is along the 'a' direction. aip.org
The following table summarizes some key EPR findings related to Ga in gallium oxides:
| Defect Center | Electron Spin (S) | Hyperfine Splitting for Ga (approx.) | Associated Defect Model | Source |
| EPR1 (proton irradiated) | 1/2 | 14 G | Complex with two tetrahedral gallium-vacancies and an interstitial gallium aip.orgresearchgate.net | researchgate.net |
| EPR2 (photoexcited, proton irradiated) | 1/2 | 10 G | Octahedral gallium-vacancy with tilted spin density aip.orgresearchgate.net | researchgate.net |
| IR1 (annealed/electron irradiated) | 1/2 | 29 G | V or V-Ga-V complex aip.orgdiva-portal.org | aip.orgdiva-portal.org |
| V (neutron irradiated) | 1/2 | 12.8 G (1.28 mT) | Hole localized on one threefold-coordinated oxygen ion, vacancy at a neighboring Ga site aip.org | aip.org |
Atomic and Molecular Laser Spectroscopy of this compound
Laser spectroscopy techniques are extensively used to probe the atomic and molecular properties of this compound, offering high precision in determining energy levels, hyperfine structures, and isotope shifts. researchgate.netarxiv.orgaps.org These methods are crucial for applications such as laser cooling and atom nanofabrication. arxiv.orguwindsor.ca
Measurement of Hyperfine Structure and Isotope Shifts in Atomic this compound
The hyperfine structure of atomic energy levels arises from the interaction between the nuclear magnetic dipole moment and electric quadrupole moment with the electronic configuration. aps.orgaps.org For Ga, with its nuclear spin I = 3/2, these interactions lead to characteristic splittings of atomic energy levels. aps.org
Measurements of the hyperfine structure of the 4dD levels of Ga have been performed using laser-induced fluorescence in an atomic gallium beam. researchgate.netuwindsor.ca Specifically, the 4pP → 4dD (294.50-nm) and 4pP → 4dD (294.45-nm) transitions have been studied. researchgate.netuwindsor.cauwindsor.ca
Key hyperfine constants (A and B) have been determined for these levels. For the 4dD level of Ga, the hyperfine A constant is 77.3 ± 0.9 MHz, and the B constant is 5.3 ± 4.1 MHz. researchgate.netuwindsor.caresearchgate.net For the 4dD level, the A constant is -36.3 ± 2.2 MHz, and the B constant is 4.6 ± 4.2 MHz. researchgate.netuwindsor.caresearchgate.net These measurements have corrected previous sign errors in the determination of these constants. researchgate.netuwindsor.cauwindsor.ca
Isotope shifts, which are the differences in transition frequencies between different isotopes of an element, provide information about nuclear charge radii and nuclear structure. aps.orguwindsor.ca For Ga, the isotope shift relative to Ga has been determined for the 4pP → 4dD transition to be 114 ± 8 MHz, and for the 4pP → 4dD transition to be 115 ± 7 MHz. researchgate.netuwindsor.caresearchgate.net The lines of Ga are shifted to the blue compared to Ga. researchgate.netuwindsor.ca
The following table presents the hyperfine constants and isotope shifts for Ga:
| Level/Transition | Hyperfine A Constant (Ga) | Hyperfine B Constant (Ga) | Isotope Shift (Ga vs. Ga) | Source |
| 4dD | 77.3 ± 0.9 MHz | 5.3 ± 4.1 MHz | 115 ± 7 MHz (for 4pP → 4dD transition) | researchgate.netuwindsor.caresearchgate.net |
| 4dD | -36.3 ± 2.2 MHz | 4.6 ± 4.2 MHz | 114 ± 8 MHz (for 4pP → 4dD transition) | researchgate.netuwindsor.caresearchgate.net |
Applications of Laser-Induced Fluorescence in this compound Atomic Beam Studies
Laser-Induced Fluorescence (LIF) is a highly sensitive technique used in atomic beam studies of this compound to detect and characterize atomic transitions. arxiv.orgtue.nl In LIF, a laser beam tuned to a specific atomic resonance excites atoms, which then fluoresce, and this emitted light is detected. arxiv.org This method allows for the acquisition of hyperfine-resolved spectra, providing detailed information about the atomic structure. arxiv.orgresearchgate.net
One significant application of LIF in Ga atomic beam studies is in the context of atom nanofabrication and laser cooling experiments. arxiv.orguwindsor.ca The precise control and manipulation of atomic beams using laser light tuned close to atomic-transition frequencies are essential for these applications. uwindsor.caresearchgate.net For example, laser collimation of a gallium atomic beam has been achieved using the linear-perpendicular-linear polarization gradient technique, operating on the cycling 4pP(F=3)→4dD(F=4) transition at 294.45 nm. researchgate.net This has enabled the reduction of the atomic beam's angular divergence, a crucial step for atomic deposition and lithography at the nanometer scale. researchgate.netuwindsor.ca
LIF has also been employed to study absorption spectroscopy in gallium hollow cathodes and to analyze Doppler-broadened profiles, allowing for the extraction of temperature and density of neutral atomic samples. arxiv.orgresearchgate.net The realization of a thermal atomic beam of gallium and its characterization through LIF detection is a fundamental step for advanced atomic physics experiments, including those aimed at laser cooling. arxiv.orgtue.nl
Isotopic Geochemistry and Environmental Tracing with Gallium 69
High-Precision Gallium-69 Isotope Ratio Mass Spectrometry
The accurate and precise measurement of gallium isotope ratios, particularly Ga/Ga, is crucial for its application in geochemistry. Significant advancements in mass spectrometry have enabled high-precision measurements. researchgate.netacs.org
Over the last decade, advancements in Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), coupled with the development of chemical purification methods, have opened new avenues for using gallium and its isotopes. researchgate.net These advancements allow for accurate measurement of gallium isotope ratios, achieving data precisions better than 0.06‰ (2SD). researchgate.net MC-ICP-MS allows for the simultaneous measurement of multiple isotopes, leading to improved precision in isotope ratio determination. oup.com
Sample purification has historically been a rate-limiting step in gallium isotopic geochemistry investigations. researchgate.net Isolating gallium from complex geological and biological matrices requires robust chemical purification methods. researchgate.netacs.org Ion-exchange chromatography is commonly employed to purify samples for MC-ICP-MS analysis, excluding potential mass-interfering elements. wgtn.ac.nz It is critical to ensure near 100% recovery of the element of interest during column chromatography, as this process can lead to isotope fractionation. wgtn.ac.nz
Mass bias, the instrumental discrimination of isotopes based on their mass, necessitates careful correction for accurate isotope ratio measurements. Standard-sample bracketing with internal normalization is a commonly used model for mass bias correction in MC-ICP-MS. researchgate.netresearchgate.net Copper (Cu) and gallium (Ga) themselves have been used as internal standards for correcting mass bias during gallium and copper isotope analysis, respectively. researchgate.netresearchgate.netrsc.orgnih.gov For instance, adding natural gallium to both the sample and the standard solution can correct for instrumental mass fractionation effects. researchgate.net
For determining low concentrations of gallium in environmental or biological samples, techniques that offer interference-free measurement of both gallium isotopes are beneficial. rsc.orgnih.gov Inductively Coupled Plasma–Tandem Mass Spectrometry (ICP-QQQ or ICP-MS/MS), commercially introduced in 2012, has emerged as a powerful tool for such applications. rsc.orgnih.govspectroscopyonline.com
Gallium isotopes, particularly Ga at m/z 69, can suffer from interferences from doubly charged barium (Ba) ions (e.g., Ba on Ga) and manganese oxide (MnO) at m/z 71. rsc.orgnih.govrsc.orgresearchgate.neteichrom.com ICP-QQQ, utilizing collision and reaction gases like helium (He), hydrogen (H), oxygen (O), and ammonia (B1221849) (NH), can mitigate these interferences. rsc.orgnih.gov For example, analysis of Ga at m/z 69 was significantly affected by doubly charged barium across most gas modes, except for the +17 mass-shift NH gas mode (i.e., 69–86). rsc.orgnih.govrsc.org Despite gallium being only 1–2% reactive at this mass shift, the doubly-charged interference was not mass-shifted, allowing for detection limits of less than 1 ng/L and precise and accurate quantification in water reference materials and natural water samples. rsc.orgnih.govrsc.org For Ga at m/z 71, MnO interference is not significantly affected, and detection limits below 0.1 ng/L can be achieved with He, H, or on-mass O and NH gas modes. rsc.orgnih.govrsc.org
Calibration and standardization are critical for ensuring the accuracy and comparability of gallium isotopic data across different studies. The U.S. National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 994, a high-purity gallium metal, serves as an isotopic standard. researchgate.netnih.govnist.gov This SRM has a certified absolute Ga/Ga ratio of 1.50676 ± 0.00039, with atom percents of Ga at 60.1079 ± 0.0062% and Ga at 39.8921 ± 0.0062%. nih.govnist.gov The atomic weight calculated from this isotopic composition is 69.72307 ± 0.00013. nih.govnist.gov
The calibration of mass spectrometers for gallium isotope measurements typically involves using synthetic isotopic standards prepared from nearly isotopically pure separated gallium isotopes. nih.govnist.gov These standards provide a bias correction, allowing for the calculation of an absolute ratio for the reference sample. nih.gov
Table 1: Certified Isotopic Composition of NIST SRM 994 Gallium nih.govnist.gov
| Isotopic Ratio/Composition | Value | Uncertainty (Overall Limits of Error, 2SD) |
| Absolute Ga/Ga Ratio | 1.50676 | ± 0.00039 |
| Ga (Atomic Percent) | 60.1079 | ± 0.0062 |
| Ga (Atomic Percent) | 39.8921 | ± 0.0062 |
| Atomic Weight | 69.72307 | ± 0.00013 |
Gallium Isotope Fractionation Mechanisms
Gallium isotope fractionation refers to the differential partitioning of its isotopes during physical or chemical processes, leading to variations in their natural abundance ratios. mdpi.com
Theoretical calculations, often based on first principles and density functional theory (DFT), are employed to understand gallium isotope effects in various systems, including aqueous and hydrothermal environments. mdpi.comresearchgate.netgeotop.ca These models help elucidate how gallium isotopes fractionate during chemical reactions. mdpi.comresearchgate.net
Studies have investigated the gallium isotope effect when Ga aqueous solutions react with silicon-bearing (Si(OH)) water. mdpi.comresearchgate.net The results indicate that the heavy gallium isotope (Ga) enrichment ability differs among various gallium-silicon complex solutions. mdpi.comresearchgate.net For example, theoretical calculations show that the light gallium isotope (Ga) preferentially enters the structure of gallium-silicon complexes during their formation. mdpi.comresearchgate.net This preferential incorporation of Ga results in negative gallium isotope fractionation factors (α) between gallium-silicon complex solutions and Ga-bearing aqueous solutions. mdpi.com
The coordination number of gallium in these complexes influences isotope fractionation. For instance, six-coordination gallium-silicon complexes and four-coordination gallium-silicon complexes can form at low pH (acidic) and high pH (alkaline) conditions, respectively. mdpi.com Gallium-silicon aqueous solutions under alkaline conditions preferentially enrich the heavy gallium isotope (Ga) compared to those under acidic conditions. mdpi.com
Table 2: Equilibrium Gallium Stable Isotope Fractionation Factors (1000lnα) at 50 °C for Ga-Si Complex Systems mdpi.com
| System | 1000lnα (‰) at 50 °C |
| (H${2}{5}{3}{2}{30}{2}{6}^{3+}$(aq) | -0.12 |
| (OH)(HO)GaOSi(OH).(H${2}{30}{2}{6}^{3+}$(aq) | -0.22 |
| (OH)GaOSi(OH).(H${2}{30}_{3}$](aq) | -0.07 |
| (OH)(H${2}{2}{3}{2}{30}{3}$](aq) | -0.09 |
| (OH)(H${2}{3}{3}{2}{30}{3}$](aq) | -0.16 |
These theoretical findings provide support for explaining the reaction mechanisms of Ga complexes and silicon-bearing water bodies in solution processes and the gallium isotope geochemical cycle. researchgate.net
This compound as a Geochemical Proxy for Weathering and Solution Processes
Gallium isotopes, including this compound, serve as an emerging proxy for characterizing surficial biogeochemical cycles and tracking the behavior of elements like aluminum during chemical weathering researchgate.netmdpi.commdpi.com. Gallium exists predominantly in the trivalent state (Ga³⁺) in nature, making its isotopic fractionation less influenced by redox processes tju.edu.cn.
Research on strongly-weathered latosol profiles, such as those developed from basalt on the Leizhou Peninsula in South China, has demonstrated significant gallium enrichment and isotopic fractionation driven by weathering processes researchgate.net. In these profiles, gallium concentrations increase from approximately 19.9 µg/g in unweathered bedrock to about 42.7 µg/g in shallow soil sections researchgate.net. Concurrently, the δ⁷¹GaSRM-994 values, which indicate the relative abundance of the heavier gallium-71 (B576915) isotope, decrease from approximately 0.69‰ in unweathered basalts to about 0.51‰ in shallow sections researchgate.net. This isotopic shift suggests that the heavier gallium-71 isotope is preferentially mobilized into the hydrosphere, while the lighter this compound isotope tends to remain in the residual soil during basalt weathering tju.edu.cnresearchgate.nettju.edu.cn.
The sensitivity of gallium isotopes as a weathering proxy is further highlighted by observations that δ⁷¹Ga values exhibit a greater variation (approximately 3-4 times their analytical uncertainty) across a weathering profile compared to Ga/Al ratios (approximately 1.5 times their analytical uncertainty) tju.edu.cnresearchgate.net. This indicates that δ⁷¹Ga values can be a more sensitive indicator for tracking the loss of Al³⁺ and the involvement of Fe³⁺ during weathering processes tju.edu.cnresearchgate.net. The estimated upper limit for gallium isotope fractionation between solution and weathered basalt (Δ⁷¹Gasolution-weathered rocks) is about 1.50‰ researchgate.nettju.edu.cn.
Furthermore, studies on gallium isotope fractionation during adsorption to mineral surfaces reveal that light gallium isotopes (⁶⁹Ga) are preferentially adsorbed mdpi.com. For instance, fractionation factors (Δsolid-solution) can reach up to -1.27‰ for calcite and -0.89‰ for goethite, demonstrating a clear preference for ⁶⁹Ga at the solid surface researchgate.netmdpi.com. In aqueous solutions, particularly in the formation of gallium-silicon (Ga-Si) complexes, this compound isotopes preferentially incorporate into the complex structures, resulting in negative fractionation factors mdpi.com. Variations in redox conditions and water supply can also influence gallium isotope fractionation, suggesting their utility in reconstructing paleoenvironmental conditions tju.edu.cn.
Observations in bauxite (B576324) deposits, such as the Xiaoshanba deposit in central Guizhou Province, China, also show distinct gallium isotope fractionation during supergene weathering up.pt. Light gallium isotopes are preferentially enriched in the residual phase rather than in solutions up.pt. For example, claystone primarily composed of kaolinite (B1170537) exhibits δ⁷¹GaIPGP values ranging from -0.22‰ to +0.19‰ (with an average of -0.04‰), while bauxite dominated by diaspore (B1175340) shows values from -0.60‰ to -0.15‰ (averaging -0.35‰) up.pt.
Table 1: Gallium Isotope Fractionation in Weathered Basalt Profile researchgate.net
| Sample Type | Ga Concentration (µg/g) | δ⁷¹GaSRM-994 (‰) |
| Unweathered Basalt | ~19.9 | ~0.69 |
| Shallow Soil Section | ~42.7 | ~0.51 |
Table 2: Gallium Isotope Fractionation in Bauxite Deposit Samples up.pt
| Sample Type | Main Mineral | δ⁷¹GaIPGP (‰) Range | δ⁷¹GaIPGP (‰) Average |
| Claystone | Kaolinite | -0.22 to +0.19 | -0.04 |
| Bauxite | Diaspore | -0.60 to -0.15 | -0.35 |
Isotopic Abundance Studies of this compound in Natural Samples
This compound (⁶⁹Ga) and gallium-71 (⁷¹Ga) are the two stable isotopes of gallium, with natural abundances of approximately 60.1% and 39.9%, respectively tju.edu.cnwikipedia.orgcas.cngoldschmidtabstracts.infochemlin.org. Early investigations into gallium isotopic compositions in natural samples, such as meteorites and metallic gallium, indicated minor fractionation, though these studies were often limited by high measurement uncertainties cas.cn. The advent of advanced analytical techniques, particularly MC-ICP-MS coupled with improved chromatographic purification methods, in recent years (around 2016) has enabled more precise and accurate measurements of gallium isotope ratios in geological materials goldschmidtabstracts.inforesearchgate.netgoldschmidtabstracts.info.
Despite these advancements, inconsistencies in reported δ⁷¹Ga NIST994 values for international geological reference materials, including BCR-2 and BHVO-2 basalts, have been noted across different laboratories cas.cnresearchgate.net. A critical factor for obtaining accurate δ⁷¹Ga values is the efficient separation of barium (Ba) and the correction for potential interferences, such as that of ¹³⁸Ba²⁺ on ⁶⁹Ga during mass spectrometry analysis cas.cn. Furthermore, isotopic heterogeneity within the NIST SRM 994 Ga standard itself has been identified as a contributing factor to these inter-laboratory discrepancies cas.cn.
Recent studies have provided gallium isotopic compositions for a range of geological reference materials, including Pb-Zn ore, bauxite, various igneous rocks, and loess, as well as gallium solution standards like NIST SRM 3119a and Alfa Aesar cas.cn. The δ⁷¹Ga NIST994 values for these materials have been observed to vary from 1.12‰ to 2.63‰, while δ⁷¹Ga IPGP values range from -0.13‰ to 1.38‰ cas.cn.
In extraterrestrial samples, lunar mare basalts have shown an enrichment in heavier gallium isotopes when compared to the Bulk Silicate (B1173343) Earth (BSE) nih.gov. Gallium concentrations in lunar samples are typically low, generally below 4 ppm nih.gov. Notably, a single set of lunar samples (FANs) has exhibited a significant isotopic variation, with a maximum range of 1.3‰ in δ⁷¹Ga values, spanning from -0.47‰ to 0.85‰ nih.gov. Preliminary research also indicates substantial variations in δ⁷¹Ga values (up to 1.83‰) between diverse geological and industrial materials, with industrially produced materials often displaying higher values goldschmidtabstracts.info. This distinction suggests a potential application for gallium isotopes in differentiating between natural and anthropogenic sources of gallium goldschmidtabstracts.info.
Table 3: Natural Abundance and Properties of Gallium Isotopes wikipedia.orgchemlin.org
| Isotope | Natural Abundance (%) | Stability | Spin |
| This compound | ~60.1 | Stable | 3/2- |
| Gallium-71 | ~39.9 | Stable | 3/2- |
Radiochemical Production and Isotopic Transformation Pathways Involving Gallium 69
Production of Germanium-69 (⁶⁹Ge) from Natural Gallium
Intrinsic Radiolabeling Strategies Utilizing ⁶⁹Ge Derived from Gallium Oxide
Germanium-69 (⁶⁹Ge), produced from ⁶⁹Ga, offers unique opportunities for intrinsic radiolabeling strategies, particularly with metal oxide nanoparticles. Traditional chelator-based radiolabeling methods for germanium are challenging due to its complex coordination chemistry in aqueous media, where predominant species include Ge(OH)₄, [GeO(OH)₃]⁻, and [GeO₂(OH)₂]²⁻, with their distribution being highly dependent on concentration and pH. nih.gov
However, research has demonstrated that ⁶⁹Ge can be intrinsically incorporated into metal oxides, such as superparamagnetic iron oxide nanoparticles (SPIONs), without the need for chelators. nih.gove-century.ussnmjournals.org This strategy leverages the strong binding affinity of germanium ions to metal oxide surfaces. nih.gove-century.us For instance, ⁶⁹Ge-labeled SPIONs have been synthesized by simply mixing metal oxide with ⁶⁹Ge ions. nih.gov Radiolabeling yields of ⁶⁹Ge-SPIONs have been reported to be greater than 75% after 3 hours of incubation at 37 °C, increasing to approximately 90% after 24 hours. nih.gov This facile radiolabeling reaction, characterized by high reaction yield, is attributed to the robust absorption of germanium onto the SPIONs surface. e-century.us The optimal pH range for the sorption of germanium ions to iron oxide has been documented between pH 4 and 8. nih.gov
Research into Alternative Radioisotope Generation Routes Involving Gallium-69 as a Starting Material
Beyond the primary production of germanium isotopes, this compound also serves as a starting material for generating other radioisotopes through various nuclear reactions, contributing to a broader spectrum of research and potential applications.
Alternative routes for radioisotope generation involving ⁶⁹Ga include:
Production of Gallium-68 (⁶⁸Ga) via Photonuclear Reaction : While ⁶⁸Ga is commonly obtained from ⁶⁸Ge generators, it can also be directly produced by bombarding ⁶⁹Ga with high-energy photons (bremsstrahlung γ-rays) through the ⁶⁹Ga(γ,n)⁶⁸Ga reaction. researchgate.netresearchgate.net This photonuclear reaction causes the emission of a neutron from the ⁶⁹Ga nucleus, leading to ⁶⁸Ga. researchgate.net
Production of Zinc-69m (⁶⁹mZn) : Neutron-induced reactions on ⁶⁹Ga can lead to the formation of ⁶⁹mZn through the ⁶⁹Ga(n,p)⁶⁹mZn reaction, where a neutron interacts with ⁶⁹Ga, resulting in a proton emission and the formation of metastable Zinc-69. researchgate.netkinr.kyiv.ua
Other Radioisotopes : Nuclear interactions between ⁶⁹Ga and colliding charged particles can also transform a portion of ⁶⁹Ga nuclei into a range of other radioisotopes, including Germanium-71 (⁷¹Ge), Copper-62 (⁶²Cu), Copper-64 (⁶⁴Cu), Copper-61 (⁶¹Cu), Copper-60 (⁶⁰Cu), Zinc-62 (⁶²Zn), Zinc-63 (⁶³Zn), Cobalt-57 (⁵⁷Co), and Gallium-67 (⁶⁷Ga). google.com The production of ⁷¹Ge, which has a half-life of 11.43 days and decays by pure electron capture, is particularly noted as a co-product in the ⁶⁹Ga(p,n)⁶⁹Ge reaction, making it a potential therapeutic isotope due to its subsequent Auger electron emission. snmjournals.org
These alternative routes highlight the versatility of ⁶⁹Ga as a target material for producing a diverse array of radionuclides, expanding the possibilities for research and development in nuclear chemistry and medicine.
Materials Science and Advanced Applications of Gallium 69 Compounds
Role of Gallium-69 in Semiconductor Research and Fabrication
This compound, as a primary constituent of naturally occurring gallium, plays an intrinsic role in the properties and behavior of gallium-based semiconductors. Research in this area explores how the presence of this stable isotope contributes to material characteristics and how it can be specifically utilized or modified.
Neutron Doping and Material Modification of Gallium-Arsenide Semiconductor Compounds with this compound
While neutron transmutation doping (NTD) of gallium arsenide (GaAs) typically involves the conversion of gallium and arsenic atoms into germanium and selenium, respectively, to achieve n-type doping iaea.organsto.gov.au, the specific role of this compound in neutron doping of GaAs for material modification is not extensively detailed in the context of it being a unique dopant itself. However, this compound is directly involved in other forms of transmutation doping in gallium-based materials.
For instance, in photonuclear transmutation doping, a process that offers advantages like uniform doping profiles and post-growth application, this compound (⁶⁹Ga) can be transmuted to zinc-68 (⁶⁸Zn) through a photonuclear reaction (⁶⁹Ga(γ,1p)⁶⁸Zn). google.com This transmutation effectively produces p-type dopants in gallium-based semiconductor materials, such as gallium nitride (GaN). google.com This method provides a significant advantage by enabling both p-type and n-type doping depending on the photon beam energy. google.com
Furthermore, in the context of gallium oxide (Ga₂O₃) semiconductors, thermal neutron reactions with stable isotopes like this compound (⁶⁹Ga) and gallium-71 (B576915) (⁷¹Ga) lead to neutron capture, forming unstable gallium-70 (⁷⁰Ga) and gallium-72 (B1233066) (⁷²Ga) respectively. These unstable isotopes subsequently undergo beta decay to produce stable germanium-70 (⁷⁰Ge) and germanium-72 (⁷²Ge) shallow donors, resulting in uniformly n-type doped Ga₂O₃. google.com This process demonstrates a direct material modification utilizing this compound (and gallium-71) through neutron capture to introduce specific dopants.
Synthesis and Characterization of Gallium-Containing Intermetallic Compounds for Superconductivity Studies Utilizing this compound
This compound is a crucial component in various gallium-containing intermetallic compounds that exhibit superconducting properties. The study of these materials often involves understanding the electronic structure and the role of gallium atoms in facilitating superconductivity.
For example, intermetallic compounds such as Rh₂Ga₉, Ir₂Ga₉, and V₂Ga₅ have been identified as superconductors. acs.orgaps.org Rh₂Ga₉ and Ir₂Ga₉ exhibit superconducting critical temperatures (T_c) of 1.9 K and 2.2 K, respectively. acs.org V₂Ga₅ enters a superconducting state below a T_c of 3.5 K. aps.org Another endohedral gallium cluster compound, PdGa₅, shows superconductivity below a T_c of 1.6 K. acs.org Electronic structure calculations for PdGa₅ indicate that the density of states at the Fermi level is predominantly influenced by gallium s and p states, aligning with observations in other endohedral gallium cluster superconductors. acs.org
The direct utilization of the this compound isotope in superconductivity studies is exemplified by Nuclear Magnetic Resonance (NMR) shift measurements of ⁶⁹Ga. Such measurements provide insights into the local electronic environment and magnetic properties within unconventional superconductors, directly probing the behavior of the ⁶⁹Ga nuclei in these complex materials. researchgate.net
Precursor Chemistry and Synthesis Methodologies for this compound-Incorporated Materials
The development of advanced materials often relies on precise control over precursor chemistry and synthesis methodologies. This compound, being the predominant stable isotope, is inherently incorporated into materials synthesized from gallium-containing precursors.
Synthesis of Gallium-Based Nanoparticles (e.g., from gallium chloride as precursor)
Gallium-based nanoparticles (Ga NPs) are synthesized using various methods, with gallium chloride (GaCl₃) being a common metal precursor. nih.govacs.org In a typical hot injection synthesis, Ga NPs are produced using GaCl₃ as the metal precursor, n-butyllithium as a reducing agent, and oleylamine (B85491) as a ligand to ensure colloidal stability. nih.govacs.org This method yields uniformly spherical nanoparticles with sizes ranging from 10 to 24 nm, with a median diameter of 15 nm. nih.govacs.org These nanoparticles maintain colloidal stability for several weeks when stored in chloroform. nih.gov
Another approach for synthesizing monodisperse colloidal Ga NPs involves using gallium alkylamides, specifically dimeric tris(dimethylamido)gallium (Ga₂(NMe₂)₆), as precursors. acs.orgworldwidejournals.com This solution-phase chemistry allows for precise control over particle size, yielding narrow size distributions as small as 7–8% and tunable mean sizes between 12–46 nm. acs.org The synthesis typically involves thermal decomposition of the precursor in a high-temperature anaerobic environment, such as in an octadecene (ODE) solution. acs.orgworldwidejournals.comrsc.org
Table 1: Characteristics of Gallium Nanoparticles Synthesized via Hot Injection nih.govacs.org
| Parameter | Value |
| Precursor | Gallium Chloride (GaCl₃) |
| Reducing Agent | n-Butyllithium |
| Ligand | Oleylamine |
| Particle Shape | Uniformly Spherical |
| Size Range (TEM) | 10–24 nm |
| Median Diameter | 15 nm |
| Colloidal Stability | Weeks (in chloroform) |
Design and Evaluation of Gallium(III) Precursors for Epitaxial Film Deposition (e.g., Gallium Nitride Atomic Layer Deposition)
The deposition of high-quality gallium nitride (GaN) thin films, crucial for advanced electronic devices like high electron mobility transistors, requires suitable gallium(III) precursors, particularly for techniques like Atomic Layer Deposition (ALD). acs.orgresearchgate.netslu.se Traditional precursors like trimethylgallium (B75665) (GaMe₃) and triethylgallium (B73383) (GaEt₃) often lead to polycrystalline films with high carbon and oxygen impurities and non-stoichiometric Ga/N ratios, especially at lower deposition temperatures. slu.sersc.org This has driven the search for new, more effective Ga(III) precursors.
Hexacoordinated Gallium(III) Triazenide Precursors in Epitaxial GaN Growth
A significant advancement in GaN ALD has been the development of hexacoordinated gallium(III) triazenide precursors. acs.orgresearchgate.netslu.sechemrxiv.orgchemrxiv.orgdiva-portal.org Tris(1,3-diisopropyltriazenide)gallium(III) is a notable example of such a precursor. acs.orgslu.sechemrxiv.org This compound represents the first hexacoordinated gallium-nitrogen bonded precursor utilized in a vapor deposition process for GaN. acs.orgresearchgate.netslu.se
This new class of precursors offers superior deposition chemistry for GaN compared to previously used tricoordinated precursors. acs.orgslu.se The synthesis of tris(1,3-diisopropyltriazenide)gallium(III) is straightforward, typically involving a metathesis reaction, and the compound can be purified by sublimation or recrystallization. acs.orgresearchgate.net Thermogravimetric analysis (TGA) reveals that this precursor exhibits single-step volatilization, with an onset temperature around 150–155 °C and negligible residual mass, indicating its high volatility and thermal stability. acs.orgresearchgate.netchemrxiv.org
During ALD, this precursor demonstrates self-limiting growth behavior across multiple temperature intervals. acs.orgresearchgate.netchemrxiv.org For instance, GaN films deposited at 350 °C on 4H-SiC substrates using this precursor were found to be epitaxial, achieving a near-stoichiometric Ga/N ratio with very low levels of impurities, and notably, without the need for an aluminum nitride (AlN) buffer layer. acs.orgresearchgate.netslu.sechemrxiv.org The resulting GaN films exhibit a smooth surface, a sharp interface with the substrate, and a band gap of approximately 3.41 eV, indicating unintentionally n-type doping. acs.orgresearchgate.netslu.sechemrxiv.org
Table 2: Properties and Performance of Tris(1,3-diisopropyltriazenide)gallium(III) in GaN ALD acs.orgresearchgate.netslu.sechemrxiv.org
| Property/Parameter | Value |
| Precursor Type | Hexacoordinated Ga(III) Triazenide |
| Volatilization Onset Temperature | 150–155 °C |
| Residual Mass (TGA) | Negligible |
| Growth Per Cycle (GPC) | 0.25–0.30 Å/cycle (at saturation) acs.org |
| Epitaxial Growth Temperature | 350 °C (on 4H-SiC) |
| Buffer Layer Requirement | Not needed (on 4H-SiC) |
| Ga/N Ratio | Near stoichiometric |
| Impurities | Very low (C, O) |
| Film Epitaxy | Epitaxial along c-axis |
| Band Gap | ~3.41 eV |
| Doping Type | Unintentionally n-type |
This development of hexacoordinated gallium(III) triazenide precursors opens new avenues for depositing high-quality GaN films on temperature-sensitive materials, addressing a critical need in semiconductor manufacturing. acs.orgslu.se
Advanced Theoretical and Computational Methodologies for Gallium 69 Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) in Predicting Gallium-69 Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties of this compound. DFT allows for the investigation of electronic structures, energy spectra, and angular momenta, which are critical for understanding the behavior of ⁶⁹Ga in various systems. For instance, the tilted-axis-cranking covariant density functional theory has been applied to investigate high-spin spectroscopy in ⁶⁹Ga, revealing the significant role of g9/2 protons and neutrons in describing its collective structure. arxiv.org
First-Principles Calculations of Electric Field Gradients and Chemical Shifts for this compound in Diverse Environments
First-principles calculations, often employing DFT, are extensively used to determine Electric Field Gradients (EFGs) and chemical shifts for ⁶⁹Ga in various chemical environments. EFGs provide information about the local electronic charge distribution around a nucleus, while chemical shifts, observed in Nuclear Magnetic Resonance (NMR) spectroscopy, reflect the electronic shielding of the nucleus libretexts.org.
Studies have utilized solid-state NMR in conjunction with DFT calculations to characterize ⁶⁹Ga and ⁷¹Ga in six-coordinate gallium-oxygen complexes such as Ga(acac)₃, Ga(thd)₃, Ga(trop)₃, and (NH₄)₃[Ga(cit)₂]·4H₂O. These investigations successfully determined EFG and chemical shift anisotropy (CSA) tensor parameters at the ⁶⁹Ga sites. ualberta.ca The results demonstrate the practicality and value of modern solid-state NMR techniques for gallium compounds. ualberta.ca
In ordered GaInP₂, DFT calculations have predicted nuclear quadrupole coupling constants (Qcc) for ⁶⁹Ga to be -4.83 MHz. aip.orgcolorado.edu These calculations indicate that over 95% of the EFG originates from the anisotropic electron charge distribution within a small sphere (approximately 0.2 Å radius) around the atomic site, highlighting the localized nature of this interaction. aip.orgcolorado.edu Furthermore, point-ion models have been shown to significantly underestimate the magnitude of EFGs and sometimes yield incorrect signs, underscoring the necessity of first-principles approaches for accurate predictions in periodic covalent solids. aip.orgcolorado.edu
For gallium dichloride (GaCl₂), solid-state ⁶⁹Ga NMR spectra, combined with quantum chemical calculations, have been used to determine gallium NMR parameters. researchgate.net The chemical shift of gallium in different oxidation states has been observed, with Ga(III) typically ranging from 700 to 0 ppm and Ga(I) from 0 to -700 ppm. researchgate.net
Table 1: Representative Electric Field Gradient (EFG) and Chemical Shift Parameters for this compound
| Compound / System | Method | Parameter Type | Value (⁶⁹Ga) | Notes | Source |
| GaInP₂ (ordered) | DFT | Quadrupole Coupling Constant (Qcc) | -4.83 MHz | More than 95% of EFG from localized electron distribution. | aip.orgcolorado.edu |
| Ga(acac)₃ | DFT/NMR | EFG & Chemical Shift Anisotropy Tensor Parameters | Determined experimentally and computationally. | Six-coordinate gallium-oxygen complex. | ualberta.ca |
| Ga(thd)₃ | DFT/NMR | EFG & Chemical Shift Anisotropy Tensor Parameters | Determined experimentally and computationally. | Six-coordinate gallium-oxygen complex. | ualberta.ca |
| Ga(trop)₃ | DFT/NMR | EFG & Chemical Shift Anisotropy Tensor Parameters | Determined experimentally and computationally. | Six-coordinate gallium-oxygen complex. | ualberta.ca |
| (NH₄)₃[Ga(cit)₂]·4H₂O | DFT/NMR | EFG & Chemical Shift Anisotropy Tensor Parameters | Determined experimentally and computationally. | Six-coordinate gallium-oxygen complex. | ualberta.ca |
| β-Ga₂O₃ (doubly ionized vacancy) | EPR/DFT | Hyperfine parameter | 1.28 mT (along a direction) | Interaction with two ⁶⁹Ga nuclei. | aip.org |
| β-Ga₂O₃ (EPR1 center) | EPR/DFT | Hyperfine interaction | ~14 G | Quasi-isotropic interaction with two equivalent Ga neighbors. | researchgate.netaip.org |
| β-Ga₂O₃ (IR1 center) | EPR/DFT | Hyperfine splitting | 28.78 G | Interaction with two equivalent Ga atoms. | diva-portal.org |
| GaCl₂ | NMR/DFT | Chemical Shift Range | -700 to 700 ppm (general for Ga(I)/Ga(III)) | Specific values determined for GaCl₂. | researchgate.net |
Computational Studies of Defect Structures and Spin Densities in this compound Materials (e.g., gallium vacancies)
Computational studies play a vital role in understanding defect structures and spin densities in gallium-containing materials, particularly focusing on gallium vacancies. These defects significantly influence the material's electronic and optical properties.
In β-Ga₂O₃, gallium vacancies (VGa) are intrinsic acceptor defects that have been characterized using electron paramagnetic resonance (EPR) spectroscopy complemented by DFT calculations. aip.orgresearchgate.netaip.orgdiva-portal.org Doubly ionized gallium vacancies (VGa²⁻) exhibit a resolved hyperfine structure due to equal and nearly isotropic interactions with ⁶⁹Ga and ⁷¹Ga nuclei at two neighboring gallium sites. aip.orgresearchgate.netdiva-portal.org For ⁶⁹Ga, hyperfine parameters of 1.28 mT (when the magnetic field is along the 'a' direction) and approximately 14 G (or 1.4 mT) have been reported for VGa²⁻ centers aip.orgresearchgate.netaip.org. The unpaired spin density in VGa²⁻ is primarily localized on a threefold-coordinated oxygen ion, with the vacancy located at one of the three neighboring gallium sites, and the remaining two gallium neighbors contributing to the hyperfine interactions. aip.org
Computational modeling, including DFT, has been used to identify specific defect configurations responsible for observed EPR spectra in irradiated β-Ga₂O₃. For instance, the EPR1 center, observed at room temperature, is characterized by a quasi-isotropic hyperfine interaction with two equivalent Ga neighbors of approximately 14 G on ⁶⁹Ga. aip.org This center is proposed to correspond to a complex of two tetrahedral VGa1 with an interstitial Ga between them. aip.org Another center, EPR2, observed after photoexcitation at low temperatures, shows a quasi-isotropic hyperfine interaction of 10 G for ⁶⁹Ga with two equivalent Ga neighbors. aip.org These studies highlight how computational methods help in assigning complex EPR spectra to specific atomic-level defects and their spin distributions. researchgate.netaip.org
Similar investigations extend to other gallium-containing semiconductors like gallium arsenide (GaAs), where hybrid density-functional calculations are used to characterize native point defects, including gallium vacancies (VGa), and their impact on electronic and optical properties. arxiv.orgaps.org These computational efforts are crucial for understanding defect physics that is often experimentally inaccessible. aps.org
Theoretical Approaches to this compound Isotope Effects in Chemical Systems
Theoretical approaches are essential for understanding isotope effects involving ⁶⁹Ga, particularly in chemical systems where subtle mass differences can lead to significant fractionation. Gallium has two stable isotopes, ⁶⁹Ga and ⁷¹Ga, with natural abundances of approximately 60.1% and 39.9%, respectively. researchgate.netwikipedia.org The relatively large mass difference between these isotopes makes gallium a valuable proxy for studying various geological and geochemical processes. researchgate.net
Density Functional Theory (DFT) calculations, often coupled with models like the Urey model and "water-droplet" methods, are used to investigate gallium isotope fractionation. researchgate.netmdpi.com For example, theoretical studies have explored the gallium isotope effect in Ga-Si complex solutions in water. researchgate.netmdpi.com These studies consider various potential Ga-Si complexes, such as (OH)₃GaOSi(OH)₃, (OH)₃(H₂O)₂GaOSi(OH)₃, (OH)₂(H₂O)₃GaOSi(OH)₃, (OH)(H₂O)₄GaOSi(OH)₃, and (H₂O)₅GaOSi(OH)₃. mdpi.com
Research findings indicate that the gallium isotope fractionation factors (α) between Ga-Si complex solutions and Ga³⁺-bearing aqueous solutions are consistently negative. researchgate.netmdpi.com This negativity implies that the lighter ⁶⁹Ga isotopes preferentially enter the structure of Ga-Si complexes during their formation. researchgate.netmdpi.com This preferential enrichment of lighter isotopes in complexes has implications for understanding gallium isotope compositions in natural water bodies and sediments. researchgate.net
Table 2: Gallium Isotope Fractionation Factors (1000lnα) for Ga-Si Complexes at 50 °C
| Ga-Si Complex | 1000lnα (‰) | Preferential Enrichment | Source |
| (OH)₃GaOSi(OH)₃ | -0.12 | ⁶⁹Ga | mdpi.com |
| (OH)₃(H₂O)₂GaOSi(OH)₃ | -0.22 | ⁶⁹Ga | mdpi.com |
| (OH)₂(H₂O)₃GaOSi(OH)₃ | -0.07 | ⁶⁹Ga | mdpi.com |
| (OH)(H₂O)₄GaOSi(OH)₃ | -0.09 | ⁶⁹Ga | mdpi.com |
| (H₂O)₅GaOSi(OH)₃ | -0.16 | ⁶⁹Ga | mdpi.com |
Molecular Dynamics Simulations for this compound Isotope Exchange Phenomena
Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements and interactions of atoms and molecules over time. wikipedia.org This technique is particularly valuable for studying isotope exchange phenomena, including those involving ⁶⁹Ga.
While direct MD simulations specifically focusing on ⁶⁹Ga isotope exchange are less commonly detailed in the provided search results, the principles of MD simulations for isotope exchange in aqueous systems are well-established and applicable. For instance, MD simulations have been used to investigate the mass dependence of water-exchange rates for various metal cations in liquid water. pnas.org These studies show that water-exchange rates increase with temperature and decrease with increasing isotopic mass, implying that lighter isotopes (like ⁶⁹Ga) would preferentially be incorporated into solids precipitating from aqueous solutions under kinetically controlled conditions. pnas.org
Techniques such as Hydrogen Isotope Exchange (HIE) methods, often employed in MD simulations, are designed to modify the fastest degrees of freedom in a system, allowing for larger time steps in simulations while maintaining structural and dynamical properties. researchgate.net While HIE specifically addresses hydrogen, the underlying principles of using MD to explore kinetic isotope effects and exchange mechanisms are directly relevant to understanding ⁶⁹Ga behavior in dynamic systems. By simulating the trajectories of individual atoms and molecules, MD can provide atomic-resolution insights into the mechanisms and rates of isotope exchange, which are often difficult to obtain through experimental means alone. researchgate.net
Future Research Trajectories and Interdisciplinary Opportunities for Gallium 69
Advancements in Precision Measurement and Standards for Gallium-69
This compound plays a crucial role in metrology and the establishment of fundamental standards. The melting point of elemental gallium, 29.7646 °C, serves as a recognized temperature reference point, underscoring the element's importance in precise physical measurements wikipedia.org.
For isotopic metrology, the US National Institute of Standards and Technology (NIST) provides Standard Reference Material (SRM) 994, a high-purity gallium metal, which is an isotopic standard for gallium researchgate.netsigmaaldrich.comnist.gov. This standard is critical for ensuring the accuracy and comparability of gallium isotopic composition measurements across different laboratories cas.cn. The certified isotopic abundance ratio of ⁶⁹Ga/⁷¹Ga for NIST SRM 994 is 1.50676 ± 0.00039 researchgate.netnist.gov.
Table 1: Certified Isotopic Composition of NIST SRM 994 Gallium
| Isotopic Ratio (⁶⁹Ga/⁷¹Ga) | ⁶⁹Ga Atomic Percent | ⁷¹Ga Atomic Percent | Atomic Weight (Da) |
| 1.50676 ± 0.00039 | 60.1079 ± 0.0062 | 39.8921 | 69.72307 ± 0.00013 |
High-precision measurements of gallium isotopic composition in geological materials are routinely performed using techniques such as Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) cas.cnresearchgate.net. These methods achieve a long-term external reproducibility of 0.04‰ (2SD) for δ⁷¹/⁶⁹Ga, enabling detailed studies of natural isotopic variations researchgate.net.
Furthermore, this compound is utilized in Nuclear Magnetic Resonance (NMR) spectroscopy. Solid-state ⁶⁹Ga and ⁷¹Ga NMR studies are employed to determine isotropic chemical shifts and nuclear quadrupole coupling constant values in gallium analogue zeolites and related systems illinois.eduacs.org. This application provides valuable insights into the local structural and electronic environments of gallium within complex materials.
Exploration of this compound in Emerging Quantum and Optoelectronic Technologies
This compound is an integral part of materials central to advanced quantum and optoelectronic technologies. Gallium-based semiconductors, such as gallium nitride (GaN) and gallium arsenide (GaAs), are fundamental to the operation of various optoelectronic devices, including light-emitting diodes (LEDs) and laser diodes wikipedia.orgbuyisotope.combritannica.com.
Research has demonstrated that the isotopic composition of materials can significantly influence their properties. For instance, isotopically enriched gallium nitride films have been fabricated to investigate the effect of nitrogen atomic mass on the structural and physical properties of GaN, revealing observable phonon frequency shifts and differences in lattice constants due to isotopic substitution spiedigitallibrary.orgresearchgate.net. This principle extends to gallium's own isotopic composition. Studies predict a substantial increase in the thermal conductivity of GaN with isotopic enrichment, potentially by as much as 65% at room temperature researchgate.netillinois.eduaps.org. This enhancement is attributed to the weak coupling between heat-carrying acoustic phonons and optic phonons, a result of stiff atomic bonds and the large gallium-to-nitrogen mass ratio researchgate.netaps.org. Such isotopic engineering of gallium could be pivotal for optimizing thermal management in high-power GaN-based devices, which are critical for next-generation electronics.
In the realm of quantum technologies, this compound is a constituent of quantum dots (QDs) utilized in quantum memory research optica-opn.org. Researchers have developed proof-of-principle quantum registers using quantum dots composed of arsenic-75, this compound, and gallium-71 (B576915) optica-opn.org. A significant challenge in these systems is the noise generated by the thousands of nuclear spins within the quantum dot, which can interfere with the electron spin qubit acting as a quantum intermediary optica-opn.org. Strategies to mitigate this noise include the potential elimination of the this compound isotope, highlighting the direct impact of specific isotopic compositions on quantum coherence and stability optica-opn.org. Additionally, gallium's versatility extends to tuning the photoluminescence properties of Indium Phosphide (InP) quantum dots, which are relevant for advanced Quantum Dot Light-Emitting Diodes (QLEDs) researchgate.net.
Synergistic Research at the Interface of Nuclear Physics, Geochemistry, and Materials Science with this compound
The multifaceted nature of this compound fosters synergistic research across diverse scientific disciplines.
Nuclear Physics: In nuclear physics, this compound serves as a crucial target material for the production of the radioisotope Germanium-68 (⁶⁸Ge) buyisotope.comtracesciences.comwebelements.combuyisotope.com. ⁶⁸Ge is subsequently used in ⁶⁸Ge/⁶⁸Ga generators, which produce Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide widely employed in Positron Emission Tomography (PET) imaging buyisotope.comtracesciences.comwebelements.combuyisotope.com. While Gallium-71 is more commonly cited for its role in solar neutrino detection due to its low energy threshold for neutrino capture, the natural gallium targets used in seminal experiments like GALLEX/GNO and SAGE inherently contain both ⁶⁹Ga and ⁷¹Ga nobelprize.orgosti.govarxiv.orgcern.chjinr.ru. Ongoing research continues to refine the neutrino absorption cross sections for gallium, influencing contemporary analyses of neutrino properties and contributing to the resolution of the solar neutrino problem arxiv.orgcern.ch. Furthermore, photonuclear reactions, such as ⁶⁹Ga(γ,n)⁶⁸Ga, are studied to determine the energy levels and half-lives of gallium nuclei, contributing to a deeper understanding of nuclear structure researchgate.net.
Geochemistry: Gallium's two stable isotopes, ⁶⁹Ga and ⁷¹Ga, make it a valuable tool in geochemistry for tracing various processes tju.edu.cncas.cnmdpi.comgoldschmidtabstracts.info. Unlike aluminum (²⁷Al), which has only one stable isotope, gallium can serve as a geochemical analog for aluminum and an effective proxy for weathering processes tju.edu.cnmdpi.comgoldschmidtabstracts.info. Precise measurements of gallium isotopic compositions in diverse geological materials, including basalts, andesites, rhyolites, granodiorites, soils, and sediments, are used to understand material sources and biogeochemical pathways tju.edu.cncas.cnresearchgate.net. Studies have shown that gallium isotopes can effectively track silicate (B1173343) weathering processes, with observations indicating that the lighter ⁶⁹Ga isotope may preferentially react when forming gallium-silicon complexes in aqueous solutions, influencing isotopic fractionation tju.edu.cnmdpi.com. Gallium isotopes also find applications in astrochemistry, aiding in the study of the early formation and evolution of celestial bodies, and in understanding the genesis of ore deposits and soil formation mdpi.com.
Materials Science: In materials science, this compound is employed in studies related to the neutron doping of arsenic-gallium semiconductor compounds buyisotope.combuyisotope.com. Research on gallium self-diffusion in gallium arsenide (GaAs) has utilized isotope heterostructures containing both ⁶⁹Ga and ⁷¹Ga to elucidate diffusion mechanisms and material properties osti.gov. The potential for isotopic enrichment, particularly with ⁶⁹Ga, to enhance the thermal conductivity of gallium nitride (GaN) is a significant area of interest for developing more efficient high-power electronic devices researchgate.netillinois.eduaps.org. Beyond semiconductors, studies have also investigated the reaction of this compound atoms with ethylene (B1197577) in hydrocarbon matrixes using Electron Paramagnetic Resonance (EPR), contributing to the understanding of chemical reactions at the atomic level acs.org.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
